Clodinafop (CAS 114420-56-3), specifically the (R)-enantiomer, is an aryloxyphenoxypropionate (APP) herbicide that functions as a highly potent inhibitor of plastidic acetyl-CoA carboxylase (ACCase) in susceptible Gramineae species. While commercially formulated and applied as the propargyl ester (clodinafop-propargyl) to facilitate cuticular penetration, the ester is a pro-herbicide. Once in planta or in soil, it undergoes rapid hydrolysis to yield the biologically active free acid. For procurement in scientific research and industrial quality control, clodinafop free acid is the obligatory material for in vitro enzyme kinetic assays, structural biology studies, and regulatory residue monitoring, as the ester form lacks direct target affinity and environmental persistence[1].
Substituting the free acid with the more commonly available clodinafop-propargyl ester will result in total assay failure in cell-free in vitro systems. The ester lacks the free carboxylate group required to anchor the molecule within the active site of the ACCase carboxyltransferase domain, rendering it inactive against isolated enzymes. Furthermore, in analytical contexts, clodinafop-propargyl is highly transient; regulatory compliance and environmental fate studies must target the free acid, which is the primary persistent metabolite in soil and plant tissues. Similarly, substituting with racemic clodinafop introduces the biologically inactive (S)-enantiomer, which sterically crowds the assay environment without contributing to ACCase inhibition, thereby skewing IC50 calculations and kinetic modeling [1].
In cell-free assays evaluating the inhibition of plastidic ACCase extracted from susceptible grass species, the free acid form of clodinafop is strictly required. The propargyl ester is a pro-herbicide that cannot effectively bind the enzyme without prior in planta hydrolysis. Using the free acid yields precise IC50 values, whereas the ester form shows negligible direct inhibition of the isolated enzyme [1].
| Evidence Dimension | In vitro ACCase inhibition activity |
| Target Compound Data | Clodinafop free acid (highly active, low micromolar IC50 against susceptible ACCase) |
| Comparator Or Baseline | Clodinafop-propargyl (ester) |
| Quantified Difference | >100-fold difference in direct enzyme binding affinity (ester is practically inactive in vitro) |
| Conditions | Cell-free ACCase enzyme extraction and colorimetric assay |
Buyers conducting in vitro target-based screening or structural biology must procure the free acid, as the ester will yield false-negative results.
The herbicidal activity and ACCase binding affinity of clodinafop reside almost exclusively in the (R)-enantiomer. The (R)-isomer effectively inhibits acetyl-CoA carboxylase, while the (S)-enantiomer shows significantly reduced or negligible herbicidal activity. Utilizing a pure (R)-clodinafop free acid standard ensures maximum assay sensitivity and prevents the inactive (S)-enantiomer from acting as a competitive or non-competitive confounding factor in precise kinetic models [1].
| Evidence Dimension | ACCase inhibition efficiency |
| Target Compound Data | (R)-Clodinafop free acid |
| Comparator Or Baseline | (S)-Clodinafop free acid |
| Quantified Difference | The (R)-enantiomer is the sole biologically active form, with the (S)-enantiomer exhibiting significantly reduced activity |
| Conditions | In vitro ACCase inhibition assays and whole-plant efficacy |
Procuring the enantiomerically pure (R)-free acid is critical for generating accurate, reproducible dose-response curves without the noise of inactive isomers.
Clodinafop-propargyl undergoes rapid environmental and metabolic degradation. In soil, the ester is hydrolyzed to clodinafop free acid with a half-life (DT50) of less than 2 hours. Consequently, the free acid is the primary mobile and persistent metabolite (DT50 5-20 days in soil) and the major metabolite in plant tissues. For regulatory compliance, maximum residue limit (MRL) testing, and environmental fate modeling, analytical laboratories must calibrate their LC-MS/MS instruments using the free acid standard rather than the transient ester[1].
| Evidence Dimension | Environmental half-life (DT50) in soil |
| Target Compound Data | Clodinafop free acid (DT50 = 5 to 20 days) |
| Comparator Or Baseline | Clodinafop-propargyl ester (DT50 < 2 hours) |
| Quantified Difference | The free acid persists >60 times longer in soil than the parent ester |
| Conditions | Soil degradation and environmental fate tracking |
Analytical laboratories must procure the free acid as the primary reference standard, as the parent ester degrades too rapidly to serve as a reliable long-term residue marker.
Clodinafop free acid is the mandatory ligand for cell-free biochemical assays measuring the baseline sensitivity or resistance of grass weed ACCase (e.g., testing for Ile-1781-Leu mutations), as the ester form is inactive in these systems [1].
Used by food safety and environmental testing laboratories as the primary calibration standard for detecting clodinafop residues in wheat, soil, and agricultural runoff, due to the rapid hydrolysis of the parent ester into the persistent free acid [2].
Procured by agrochemical discovery teams for X-ray crystallography and molecular docking studies of the ACCase carboxyltransferase (CT) domain, where the free carboxylate is essential for active site anchoring [1].
Utilized as a definitive reference metabolite in pharmacokinetic and plant metabolism studies evaluating the bioactivation rate of novel pro-herbicide formulations or safener interactions in crops like rice and wheat [2].